N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a sulfanyl acetamide substituent at the 5-position of the heterocyclic core. Key structural features include:
- 1-Ethyl-3-methyl substitution on the pyrazolo-pyrimidine scaffold, enhancing steric and electronic stability.
- N-(2,5-difluorophenyl)acetamide moiety, which may influence target binding affinity and metabolic resistance due to fluorination.
The compound’s design aligns with trends in kinase inhibitor development, where pyrazolo-pyrimidine derivatives are explored for their ATP-competitive binding properties.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-19-11-17(25)9-10-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNVVAUCWROEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (CAS No. 1359217-73-4) is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer therapeutics. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 483.5 g/mol. The structure features a difluorophenyl group and a pyrazolo[4,3-d]pyrimidine moiety which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1359217-73-4 |
| Molecular Formula | C24H23F2N5O2S |
| Molecular Weight | 483.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines necessary for DNA replication and repair. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in rapidly dividing cancer cells .
Therapeutic Potential
Research has demonstrated that compounds similar to N-(2,5-difluorophenyl)-2-{...} exhibit promising anticancer properties. For instance:
- Antitumor Activity : Studies have shown that related pyrazolo[4,3-d]pyrimidine derivatives can significantly inhibit tumor growth in various cancer models. These compounds have been effective against melanoma and urothelial cancers .
- Selectivity : The compound's selectivity towards cancer cells over normal cells minimizes potential side effects associated with traditional chemotherapeutics.
- Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
Case Studies
Several studies highlight the effectiveness of similar compounds:
- Study on Multicellular Spheroids : A screening of a drug library including pyrazolo[4,3-d]pyrimidine derivatives identified novel anticancer compounds that showed significant cytotoxicity against multicellular tumor spheroids, indicating their potential for treating solid tumors .
- In Vivo Studies : In vivo studies demonstrated that these compounds could reduce tumor size significantly in animal models when administered at specific dosages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Impact of Fluorination: The target compound’s 2,5-difluorophenyl group may enhance metabolic stability compared to the 3-methylphenyl substituent in the analog from . In contrast, the 4-fluorobenzyl group in increases electronegativity at the 6-position, possibly altering binding pocket interactions in kinase targets.
Core Modifications :
- The chromen-4-one-fused pyrazolo-pyrimidine in introduces a planar aromatic system, likely improving DNA intercalation or protein binding affinity compared to the simpler pyrazolo-pyrimidine scaffold in the target compound.
Sulfanyl Acetamide Linker :
- All three compounds retain the sulfanyl acetamide bridge, suggesting its critical role in maintaining conformational flexibility and hydrogen-bonding interactions with target enzymes.
Molecular Networking Analysis: Cosine scores (as per ) between the target compound and its analogs would likely range between 0.7–0.9, indicating high structural similarity in fragmentation patterns (e.g., shared pyrazolo-pyrimidine backbone). However, substituent variations (e.g., benzyl vs. chromenone) would reduce scores, reflecting divergent bioactivity profiles.
Research Implications and Limitations
- Synthetic Challenges : The 6-(4-methylbenzyl) group in the target compound may complicate regioselective synthesis compared to simpler alkyl substituents .
- Bioactivity Gaps : While analogs like demonstrate kinase inhibition, the target compound’s specific activity remains unverified. Further assays (e.g., IC50 measurements against kinase panels) are needed.
- Metabolite Dereplication : Molecular networking () could expedite identification of metabolites or degradation products, critical for ADME studies.
Q & A
Q. Q1. What are the critical steps for synthesizing this compound, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrazolo[4,3-d]pyrimidine precursors. Key steps include:
- Sulfanyl Acetamide Coupling : Thiolation of the pyrimidine core followed by coupling with the difluorophenyl acetamide moiety under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential to isolate the product from byproducts. For improved purity, recrystallization in ethanol or methanol is recommended .
- Yield Optimization : Adjusting reaction temperature (70–90°C) and catalyst loading (e.g., 1–5 mol% DIPEA) can enhance yield. Monitoring via TLC ensures reaction completion .
Q. Q2. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm the pyrazolo-pyrimidine core, sulfanyl linkage, and substituent positions. Deuterated DMSO is preferred due to the compound’s limited solubility in CDCl₃ .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular weight (e.g., [M+H] peak) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide group) .
Advanced Research Questions
Q. Q3. How can computational methods resolve contradictions in reaction pathway predictions?
Methodological Answer: Conflicting mechanistic hypotheses (e.g., nucleophilic vs. radical pathways) can be addressed via:
- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates transition states and activation energies. Tools like Gaussian or ORCA simulate intermediates to validate the most plausible pathway .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate experimental data with machine learning to refine reaction parameters (e.g., solvent polarity, temperature gradients) and resolve discrepancies .
- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rate measurements under varying conditions) .
Q. Q4. What strategies mitigate low bioactivity in derivatives of this compound?
Methodological Answer: Bioactivity issues often stem from poor solubility or steric hindrance. Solutions include:
- Structural Modifications :
- Substituent Engineering : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-methylphenyl position to enhance solubility .
- Scaffold Optimization : Replace the pyrazolo-pyrimidine core with triazolo-pyrimidine analogs to reduce steric bulk .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases) and guides rational design .
Q. Q5. How should researchers approach conflicting spectroscopic data for this compound?
Methodological Answer: Contradictions (e.g., unexpected H NMR shifts) require systematic validation:
- Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve signal overlap .
- Isotopic Labeling : Use F NMR to track fluorine environments in the difluorophenyl group, clarifying positional isomerism .
- Batch Reproducibility : Replicate synthesis under controlled conditions to rule out experimental variability .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
